(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWDHPZPCJWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride as the reagent.
Addition of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction, where a suitable thiol reagent, such as methylthiol, is used to replace a leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, alkoxides, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: The methylthio group in the target compound increases electron density and lipophilicity compared to hydroxyl or methoxy analogs (e.g., ’s methoxy-substituted compound). This may enhance membrane permeability but reduce aqueous solubility . Chlorophenyl vs. Pyrrolidine vs. Pyrrole Rings: Pyrrolidine (saturated) in the target compound offers conformational flexibility, whereas pyrrole (aromatic) in ’s compound restricts rotation, affecting binding interactions .
Physicochemical Properties
- Molar Mass and Solubility : The target compound (255.76 g/mol) is lighter than thienyl-containing analogs (337.89 g/mol, ), suggesting better solubility in organic solvents.
- pKa and Reactivity : The methylthio group’s predicted pKa of -1.34 () indicates weak acidity, contrasting with the basic pyrrolidine nitrogen, which may protonate under physiological conditions .
Inferred Bioactivity
The methylthio group may enhance interactions with hydrophobic enzyme pockets, as seen in pyrazol-1-yl methanone derivatives .
Biological Activity
(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone, with the CAS number 1797247-63-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 255.76 g/mol. The structure includes a pyrrolidine ring substituted with a 4-chlorophenyl group and a methylthio group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.76 g/mol |
| CAS Number | 1797247-63-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate the activity of enzymes or receptors, influencing physiological processes. The carbonyl group in the compound is hypothesized to facilitate hydrogen bonding interactions with amino acid residues in target proteins, enhancing its efficacy as a potential therapeutic agent .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
The compound has also been studied for its anticancer effects. In animal models, it has shown promise in inhibiting tumor growth and inducing apoptosis in malignant cells. For instance, studies involving tumor-bearing mice revealed that the compound could significantly reduce tumor size and improve survival rates, particularly against specific cancer types such as lymphoma and adenocarcinoma .
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease .
Study on Anticancer Activity
In a notable study, the compound was administered to mice with induced tumors. Results indicated a marked decrease in tumor proliferation rates compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer agent .
Neuroprotective Study
A separate investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results showed that treatment with this compound led to reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to oxidative stressors .
Q & A
Q. What synthetic methodologies are recommended for preparing (4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone?
A common approach involves multi-step reactions starting with functionalized aromatic precursors. For example, analogous compounds like pyrazoline derivatives are synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in acetic acid under reflux . Adapting this method, researchers could use 4-chlorophenyl ketones and methylthio-pyrrolidine precursors in a nucleophilic acyl substitution reaction. Key steps include optimizing reaction time (e.g., 6–8 hours) and temperature (80–100°C), followed by purification via recrystallization (ethanol or DMF as solvents) .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, pyrazoline derivatives with chlorophenyl groups have been analyzed using single-crystal X-ray diffraction to determine bond lengths, dihedral angles (e.g., 6.69° between aromatic rings), and hydrogen-bonding networks (C–H···O interactions) . Complementary techniques include:
- NMR spectroscopy : - and -NMR to verify substituent positions and methylthio group integration.
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., expected m/z for ) .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Contradictions in NMR or IR data often arise from sample degradation or polymorphism. For instance, organic degradation in prolonged experiments can alter spectral profiles . Mitigation strategies include:
- Stabilization : Store samples at −20°C and use continuous cooling during data collection to minimize thermal degradation .
- Dynamic NMR : Variable-temperature NMR to detect conformational exchange in flexible pyrrolidine rings.
- Crystallographic validation : Cross-reference spectroscopic data with X-ray structures to resolve ambiguities .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
Molecular docking and density functional theory (DFT) are widely used. For example, pyridinyl methanone derivatives have been docked into enzyme active sites (e.g., antimicrobial targets) using AutoDock Vina to assess binding affinities . Key steps:
- Protein preparation : Retrieve target structures from the PDB (e.g., bacterial dihydrofolate reductase).
- Ligand optimization : Geometry optimization at the B3LYP/6-31G(d) level to refine the compound’s conformation.
- MD simulations : Post-docking molecular dynamics (100 ns) to evaluate stability of ligand-receptor interactions .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Focus on systematic structural modifications:
- Core modifications : Replace the methylthio group with other sulfur-containing moieties (e.g., sulfoxide, sulfone) to assess electronic effects.
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-chlorophenyl ring to study steric/electronic impacts on bioactivity.
- Biological assays : Test derivatives against standardized microbial strains (e.g., S. aureus, E. coli) using microdilution methods (MIC values). Correlate activity trends with computational descriptors (e.g., logP, polar surface area) .
Methodological Notes
- Experimental Design : For reproducibility, document reaction conditions (solvent purity, inert atmosphere) and analytical parameters (NMR pulse sequences, XRD radiation sources) .
- Data Interpretation : Use software suites like SHELXTL for crystallographic refinement and Gaussian for DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
